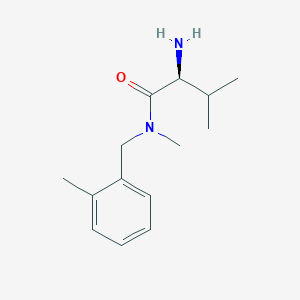

(S)-2-Amino-3,N-dimethyl-N-(2-methyl-benzyl)-butyramide

CAS No.:

Cat. No.: VC13402396

Molecular Formula: C14H22N2O

Molecular Weight: 234.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H22N2O |

|---|---|

| Molecular Weight | 234.34 g/mol |

| IUPAC Name | (2S)-2-amino-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide |

| Standard InChI | InChI=1S/C14H22N2O/c1-10(2)13(15)14(17)16(4)9-12-8-6-5-7-11(12)3/h5-8,10,13H,9,15H2,1-4H3/t13-/m0/s1 |

| Standard InChI Key | UHKHPOAUYUKVTI-ZDUSSCGKSA-N |

| Isomeric SMILES | CC1=CC=CC=C1CN(C)C(=O)[C@H](C(C)C)N |

| SMILES | CC1=CC=CC=C1CN(C)C(=O)C(C(C)C)N |

| Canonical SMILES | CC1=CC=CC=C1CN(C)C(=O)C(C(C)C)N |

Introduction

Chemical Identity and Structural Characteristics

(S)-2-Amino-3,N-dimethyl-N-(2-methyl-benzyl)-butyramide belongs to the butyramide family, characterized by a four-carbon backbone with an amide functional group. Its molecular formula is C₁₅H₂₃N₂O, derived from systematic substitution patterns:

-

Stereochemistry: The (S)-configuration at the second carbon ensures optical activity, influencing interactions with biological targets .

-

Substituents: A 2-methyl-benzyl group attached to the amide nitrogen and a methyl group at the third carbon differentiate it from related analogs .

Comparative Structural Analysis

The compound’s uniqueness becomes evident when contrasted with structurally similar molecules (Table 1):

The ortho-methyl substitution in the target compound introduces steric hindrance near the amide bond, potentially affecting conformational flexibility and binding kinetics .

Synthesis and Manufacturing Approaches

While no direct synthesis protocol for (S)-2-Amino-3,N-dimethyl-N-(2-methyl-benzyl)-butyramide is documented, analogous routes for benzyl-substituted butyramides suggest feasible strategies:

Microbial Catalysis

A patent (CN101886096B) describes enzymatic hydration of nitriles to amides using Rhodococcus or Nocardia strains . Applied to the target compound, this method could involve:

-

Substrate Preparation: 2-Amino-2,3-dimethylbutyronitrile synthesized via Strecker reaction.

-

Enzymatic Hydration: Nitrile hydratase from Rhodococcus erythropolis (CCTCC M 209244) catalyzes conversion to the amide .

-

Chiral Resolution: Chromatographic separation or asymmetric synthesis ensures (S)-configuration .

Chemical Synthesis

A multi-step organic approach might include:

-

Benzylamine Alkylation: Reacting 2-methylbenzylamine with methyl acrylate to form the tertiary amine.

-

Amide Bond Formation: Coupling with 2-amino-3-methylbutyric acid using carbodiimide reagents.

-

Purification: Recrystallization or HPLC to isolate the enantiomer .

Key reagents include palladium on carbon for hydrogenation and chiral auxiliaries for stereocontrol .

Physicochemical Properties

Extrapolating from analogs, the compound likely exhibits:

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to the amide and aromatic groups .

-

Stability: Susceptible to hydrolysis under acidic or basic conditions, necessitating anhydrous storage .

-

Spectroscopic Data:

Pharmacological and Industrial Applications

Biological Activity

Structural analogs demonstrate affinity for neurotransmitter receptors, suggesting neuropharmacological potential . The ortho-methyl group may enhance blood-brain barrier permeability compared to para-substituted derivatives .

Industrial Use

As an intermediate in peptidomimetic drug synthesis, the compound could aid in developing:

-

Kinase Inhibitors: Leveraging the amide’s hydrogen-bonding capacity.

-

Antidepressants: Modulating serotonin reuptake through aromatic interactions .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume